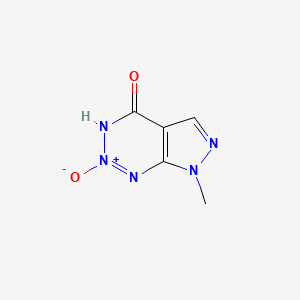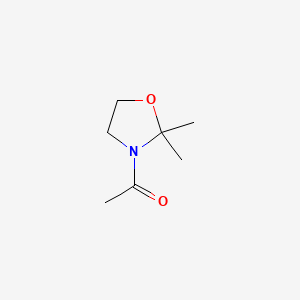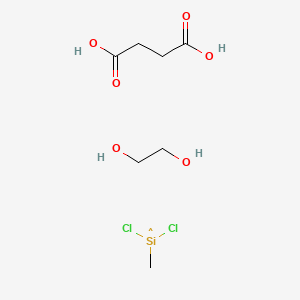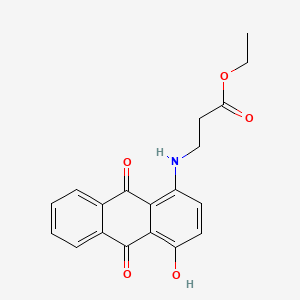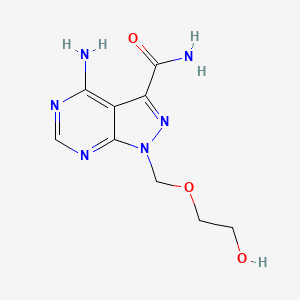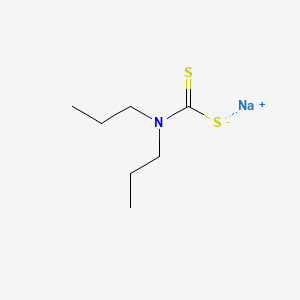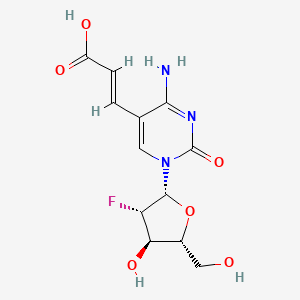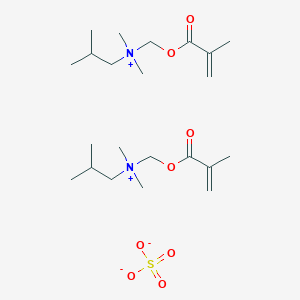
(R)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (R)-(4-hydroxyphényl)(phénylacétamido)acétique est un composé organique qui présente à la fois un groupe hydroxyle et un groupe amide liés à un cycle phényle.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l’acide (R)-(4-hydroxyphényl)(phénylacétamido)acétique implique généralement la réaction de l’acide phénylacétique avec la 4-hydroxyphénylamine dans des conditions spécifiques. Une méthode courante consiste à utiliser l’anhydride acétique comme catalyseur pour faciliter la formation de la liaison amide. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane à une température contrôlée afin de garantir l’obtention de la stéréochimie souhaitée.
Méthodes de production industrielle
À l’échelle industrielle, la production de l’acide (R)-(4-hydroxyphényl)(phénylacétamido)acétique peut impliquer l’utilisation de réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et améliorer le rendement. Le procédé peut également inclure des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir l’énantiomère pur.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (R)-(4-hydroxyphényl)(phénylacétamido)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle en utilisant des agents oxydants tels que le permanganate de potassium.
Réduction : Le groupe amide peut être réduit en amine en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le cycle phényle peut subir des réactions de substitution aromatique électrophile, telles que la nitration ou l’halogénation.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en solution aqueuse.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nitration en utilisant un mélange d’acide nitrique concentré et d’acide sulfurique.
Principaux produits formés
Oxydation : Formation de l’(R)-(4-hydroxyphényl)(phénylacétamido)acétone.
Réduction : Formation de l’acide (R)-(4-hydroxyphényl)(phénylamino)acétique.
Substitution : Formation de dérivés nitrés ou halogénés du composé d’origine.
Applications de la recherche scientifique
L’acide (R)-(4-hydroxyphényl)(phénylacétamido)acétique a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans l’inhibition enzymatique et comme ligand dans les essais biochimiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de médicaments anti-inflammatoires et analgésiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Applications De Recherche Scientifique
®-(4-Hydroxyphenyl)(phenylacetamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
Le mécanisme par lequel l’acide (R)-(4-hydroxyphényl)(phénylacétamido)acétique exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyle peut former des liaisons hydrogène avec les sites actifs des enzymes, inhibant potentiellement leur activité. Le groupe amide peut interagir avec des récepteurs ou d’autres protéines, modulant leur fonction. Ces interactions peuvent influencer diverses voies biochimiques, conduisant aux effets observés du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide phénylacétique : Il ne possède pas les groupes hydroxyle et amide, ce qui le rend moins polyvalent dans les réactions chimiques.
Acide 4-hydroxyphénylacétique :
Phénylacétamide : Il contient un groupe amide mais pas de groupe hydroxyle, ce qui réduit sa réactivité.
Unicité
L’acide (R)-(4-hydroxyphényl)(phénylacétamido)acétique est unique en raison de la présence de groupes hydroxyle et amide, qui lui permettent de participer à un large éventail de réactions chimiques et d’interagir avec diverses cibles biologiques. Cette double fonctionnalité en fait un composé précieux à la fois en recherche et dans les applications industrielles.
Propriétés
Numéro CAS |
54582-01-3 |
|---|---|
Formule moléculaire |
C16H15NO4 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
(2R)-2-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]acetic acid |
InChI |
InChI=1S/C16H15NO4/c18-13-8-6-12(7-9-13)15(16(20)21)17-14(19)10-11-4-2-1-3-5-11/h1-9,15,18H,10H2,(H,17,19)(H,20,21)/t15-/m1/s1 |
Clé InChI |
VYRLGZVBBQVMRK-OAHLLOKOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


